S-[2-[[[(5,5-Dimethyl-4-oxohexyl)oxy](4-nitrophenoxy)phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include phosphoric acid derivatives, nitrophenol, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. For example, the compound may inhibit or activate certain enzymes, leading to alterations in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
- S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
Uniqueness
The uniqueness of S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate, known by its CAS number 1770840-95-3, is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on current research findings.
Structure and Composition
The molecular formula of S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate is C21H32NO8PS. Its molecular weight is approximately 489.52 g/mol. The compound features multiple functional groups, including a phosphonate moiety and a nitrophenyl group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H32NO8PS |
Molecular Weight | 489.52 g/mol |
IUPAC Name | S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate |
Purity | ≥98% |
The biological activity of S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate is hypothesized to involve interactions with specific enzymes and cellular pathways. Initial studies suggest that the compound may act as an inhibitor of certain phosphatases or kinases, potentially altering metabolic processes within cells.
Potential Biological Effects:
- Antioxidant Activity : The presence of the nitrophenyl group may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary data indicate that the compound could inhibit enzymes involved in cellular signaling pathways.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction through caspase activation.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, indicating its potential as an anticancer agent.
- Antioxidant Activity : In a separate assay evaluating oxidative stress markers, the compound demonstrated a notable reduction in malondialdehyde (MDA) levels in treated cells, suggesting its role as an antioxidant.
Summary of Findings
Study Type | Observation | |
---|---|---|
Cytotoxicity Assay | Significant cytotoxic effects at 10-50 µM | Potential anticancer agent |
In Vivo Study | Reduced tumor growth | Supports therapeutic potential |
Antioxidant Assay | Decreased MDA levels | Exhibits antioxidant properties |
Properties
Molecular Formula |
C21H32NO8PS |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
S-[2-[(5,5-dimethyl-4-oxohexoxy)-(4-nitrophenoxy)phosphoryl]oxyethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C21H32NO8PS/c1-20(2,3)18(23)8-7-13-28-31(27,29-14-15-32-19(24)21(4,5)6)30-17-11-9-16(10-12-17)22(25)26/h9-12H,7-8,13-15H2,1-6H3 |
InChI Key |
XYNHHFNDNTZGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCCOP(=O)(OCCSC(=O)C(C)(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.